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Compound of Interest

Compound Name:
5-Bromo-2-chloro-1,3-

dimethoxybenzene

CAS No.: 427886-20-2

Cat. No.: B3037069

Get Quote

The true value of 5-bromo-2-chloro-1,3-dimethoxybenzene lies in its orthogonal reactivity.

The molecule features two distinct halogen handles (Br at C5, Cl at C2) situated in vastly

different electronic and steric environments.

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the

C5-bromine undergoes rapid oxidative addition. Conversely, the C2-chlorine is heavily shielded

by the two adjacent ortho-methoxy groups, creating immense steric hindrance that suppresses

its reactivity[2]. This allows chemists to selectively functionalize the C5 position first, leaving the

C2-chlorine intact as a permanent lipophilic modifier or for subsequent, harsher

functionalization.
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Property Value

CAS Number 427886-20-2

Chemical Formula C₈H₈BrClO₂[3]

Molecular Weight 251.50 g/mol [3]

Boiling Point 272.6 ± 35.0 °C (at 760 mmHg)

Storage Temperature Ambient / Room Temperature

SMILES COC1=CC(Br)=CC(OC)=C1Cl

InChI Key NMOAOMYTJQDCES-UHFFFAOYSA-N

Mechanistic Synthesis & Regiocontrol
Synthesizing a 1,3,2,5-substitution pattern on a benzene ring requires rigorous regiocontrol.

Attempting direct electrophilic bromination on 2-chloro-1,3-dimethoxybenzene fails because the

strongly electron-donating methoxy groups direct incoming electrophiles to the C4/C6

positions, not the desired C5 position[2].

To bypass this, we employ a Sandmeyer-directed pathway. By starting with 2,6-

dimethoxyaniline, we leverage the superior directing power of the amine group to install the

bromine, followed by a radical-nucleophilic substitution to install the sterically hindered chlorine.
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Fig 1: Regiocontrolled synthesis of 5-Bromo-2-chloro-1,3-dimethoxybenzene via Sandmeyer

pathway.

Validated Experimental Protocol
The following protocol is designed as a self-validating system. Each step includes an In-

Process Control (IPC) that provides immediate, observable causality to confirm the reaction's

success before proceeding.

Phase 1: Electrophilic Bromination
Causality: The amino (-NH₂) group is a significantly stronger activating group than the methoxy

(-OCH₃) groups. Consequently, electrophilic attack by N-Bromosuccinimide (NBS) is directed

exclusively to the position para to the amine, circumventing complex isomeric mixtures.

Setup: Dissolve 2,6-dimethoxyaniline (1.0 equiv) in anhydrous DMF under an argon

atmosphere. Cool the reaction vessel to 0 °C using an ice bath.

Addition: Add NBS (1.05 equiv) portion-wise over 30 minutes. Maintaining 0 °C is critical to

prevent over-bromination.

Validation (IPC): Monitor by TLC (Hexanes/EtOAc 4:1). The disappearance of the starting

material and the formation of a single, more polar spot validates the regioselectivity. The

absence of multiple spots confirms strict stoichiometric control.

Workup: Quench with water, extract with ethyl acetate, wash the organic layer with brine to

remove DMF, dry over Na₂SO₄, and concentrate to yield 4-bromo-2,6-dimethoxyaniline.

Phase 2: Diazotization and Sandmeyer Chlorination
Causality: Direct chlorination of the aromatic ring at the sterically hindered C2 position is

kinetically unfavorable. By converting the amine into a diazonium salt, we create an exceptional

leaving group. Copper(I) chloride then facilitates a single-electron transfer (SET) radical

mechanism, installing the chlorine atom with absolute regiocontrol.

Diazotization: Suspend 4-bromo-2,6-dimethoxyaniline in concentrated HCl and cool to 0–5

°C. Slowly add an aqueous solution of NaNO₂ (1.1 equiv) dropwise.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b3037069/docs?utm_src=pdf-body#physicochemical-profiling-orthogonal-reactivity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3037069?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation (IPC 1): Perform a starch-iodide paper test. A positive blue-black response

confirms the presence of excess nitrous acid, validating the complete formation of the

diazonium intermediate.

Sandmeyer Coupling: In a separate flask, prepare a solution of CuCl (1.2 equiv) in

concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl mixture. Gradually

warm the reaction to 60 °C.

Validation (IPC 2): Observe nitrogen gas evolution. The cessation of bubbling serves as a

visual, self-validating indicator that the radical-nucleophilic substitution is complete.

Isolation: Cool the mixture, extract with dichloromethane (DCM), wash with 1M NaOH to

remove phenolic byproducts, dry, and purify via silica gel chromatography to isolate 5-
Bromo-2-chloro-1,3-dimethoxybenzene.

Applications in Drug Development & CRAMS
In the pharmaceutical industry, 5-bromo-2-chloro-1,3-dimethoxybenzene is frequently

utilized in Contract Research and Manufacturing Services (CRAMS), where it is officially

designated under intermediate codes such as OMS-2[1].

Its primary application is in the synthesis of sterically congested kinase inhibitors and central

nervous system (CNS) agents. The dual methoxy groups force the C2-chlorine out of the plane

of the aromatic ring, creating a unique conformational lock when the molecule is incorporated

into a larger drug scaffold. This conformational restriction is often exploited by medicinal

chemists to improve a drug's binding affinity to its target protein while simultaneously

increasing its metabolic stability against cytochrome P450 enzymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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